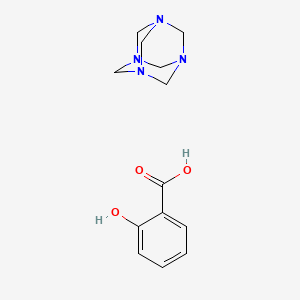
Methenamine salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methenamine salicylate is a compound that combines methenamine, a urinary antiseptic, with salicylate, a nonsteroidal anti-inflammatory drug (NSAID). Methenamine is known for its ability to slow the growth of bacteria, while salicylate provides pain relief and reduces inflammation. This combination is primarily used to relieve symptoms of bladder infections or irritation, such as painful or burning urination and frequent urination .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methenamine is synthesized through the reaction of formaldehyde and ammonia. The reaction typically occurs in an aqueous solution, where formaldehyde and ammonia are combined in a 1:4 molar ratio, leading to the formation of methenamine. The reaction is exothermic and requires careful temperature control to avoid decomposition .
Salicylate, specifically sodium salicylate, is produced by neutralizing salicylic acid with sodium hydroxide. The reaction is straightforward and occurs at room temperature, resulting in the formation of sodium salicylate and water .
Industrial Production Methods: Industrial production of methenamine involves the continuous reaction of formaldehyde and ammonia in large reactors, followed by crystallization and purification processes to obtain high-purity methenamine. Sodium salicylate is produced on an industrial scale by reacting salicylic acid with sodium hydroxide in large mixing tanks, followed by filtration and drying to obtain the final product .
Types of Reactions:
Oxidation: Methenamine can undergo oxidation to form formaldehyde and ammonia. This reaction is typically catalyzed by acidic conditions.
Reduction: Salicylate can be reduced to salicylic acid under specific conditions.
Substitution: Methenamine can participate in substitution reactions where its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Acidic conditions and oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various halogenating agents for substitution reactions.
Major Products:
Oxidation of Methenamine: Formaldehyde and ammonia.
Reduction of Salicylate: Salicylic acid.
Substitution Products: Depending on the substituent introduced, various substituted methenamine derivatives
Wissenschaftliche Forschungsanwendungen
Methenamine salicylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in studies related to urinary tract infections and bacterial growth inhibition.
Medicine: Utilized in the treatment and prevention of urinary tract infections, providing both antibacterial and anti-inflammatory effects.
Industry: Used in the production of resins, adhesives, and as a preservative in various formulations .
Wirkmechanismus
Methenamine exerts its effects by hydrolyzing in acidic urine to produce formaldehyde, which is bactericidal. This hydrolysis reaction is facilitated by the acidic environment of the urinary tract. Salicylate works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins that cause inflammation, pain, and fever. The combination of these two mechanisms provides both antibacterial and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Methenamine Hippurate: Another salt form of methenamine used for similar purposes.
Methenamine Mandelate: Similar to methenamine hippurate but with a different salt form.
Sodium Salicylate: Used independently as an NSAID.
Phenyl Salicylate: Another salicylate derivative with similar anti-inflammatory properties
Uniqueness: Methenamine salicylate is unique due to its dual action of antibacterial and anti-inflammatory effects, making it particularly effective for treating urinary tract infections. The combination of methenamine and salicylate provides a broader spectrum of action compared to using either compound alone .
Eigenschaften
CAS-Nummer |
620-34-8 |
|---|---|
Molekularformel |
C13H18N4O3 |
Molekulargewicht |
278.31 g/mol |
IUPAC-Name |
2-hydroxybenzoic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H6O3.C6H12N4/c8-6-4-2-1-3-5(6)7(9)10;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-4,8H,(H,9,10);1-6H2 |
InChI-Schlüssel |
DXPBGQWPULFACQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2CN3CN1CN(C2)C3.C1=CC=C(C(=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


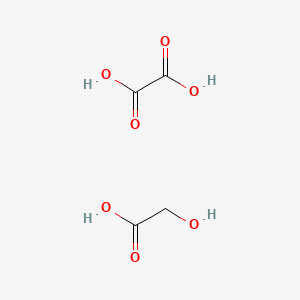
![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
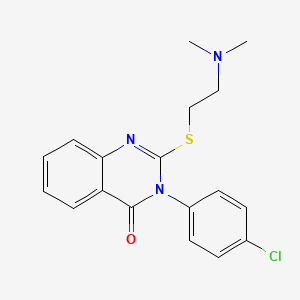
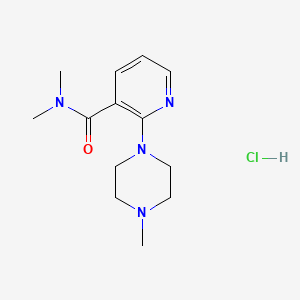
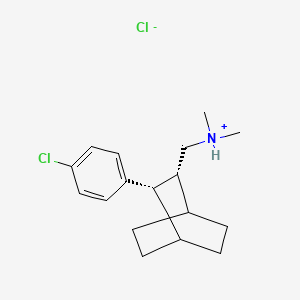
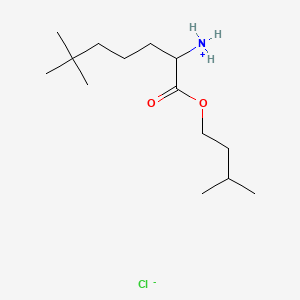
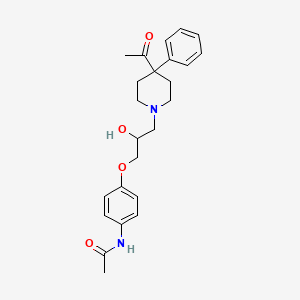
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)

![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
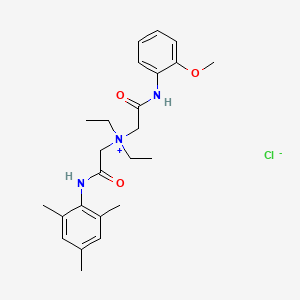
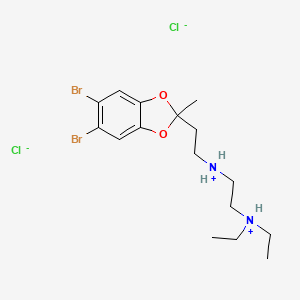
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
